N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features a unique structure combining adamantane, furan, and thiazolidine moieties
Scientific Research Applications
N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structure and functional groups.
Materials Science: The compound’s rigid adamantane core makes it a candidate for use in the development of novel materials with specific mechanical and thermal properties.
Biological Studies: Its interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction with an appropriate amine.
Thiazolidine Ring Formation: The thiazolidine ring is synthesized by reacting a thioamide with a carbonyl compound under acidic conditions.
Furan Ring Introduction: The furan ring is incorporated through a condensation reaction with a furan aldehyde.
Final Coupling: The final step involves coupling the intermediate products to form the target compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidine ring can be reduced to form thiazolidines.
Substitution: The adamantane moiety can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiazolidines and reduced sulfur-containing compounds.
Substitution: Halogenated adamantane derivatives.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in viral replication, bacterial cell wall synthesis, or cancer cell proliferation.
Pathways Involved: It may inhibit key pathways by binding to active sites or allosteric sites, thereby disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)acetamide: Shares the adamantane moiety but lacks the furan and thiazolidine rings.
2-(adamantan-1-yl)imidazo[1,2-a]pyridine: Contains the adamantane moiety and a heterocyclic ring but differs in overall structure.
Uniqueness
N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c24-18(22-21-10-13-6-14(11-21)8-15(7-13)12-21)3-4-23-19(25)17(28-20(23)27)9-16-2-1-5-26-16/h1-2,5,9,13-15H,3-4,6-8,10-12H2,(H,22,24)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJJLDQPUYJJMJ-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)C(=CC5=CC=CO5)SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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